![molecular formula C15H11ClN2O5S2 B13075376 [(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid CAS No. 750624-68-1](/img/structure/B13075376.png)
[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid is a complex organic compound with a molecular formula of C15H11ClN2O5S2 This compound is notable for its unique structure, which includes a benzoxazole ring, a sulfamoyl group, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the reaction of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core
Analyse Chemischer Reaktionen
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid can be compared with other benzoxazole derivatives and sulfonamide compounds. Similar compounds include:
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit various biological activities, such as antimicrobial and anticancer properties.
Sulfonamide compounds: These compounds contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid lies in its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components .
Eigenschaften
CAS-Nummer |
750624-68-1 |
|---|---|
Molekularformel |
C15H11ClN2O5S2 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
2-[[5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O5S2/c16-10-3-1-2-4-11(10)18-25(21,22)9-5-6-13-12(7-9)17-15(23-13)24-8-14(19)20/h1-7,18H,8H2,(H,19,20) |
InChI-Schlüssel |
FSOHVUYTPPUSFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)SCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


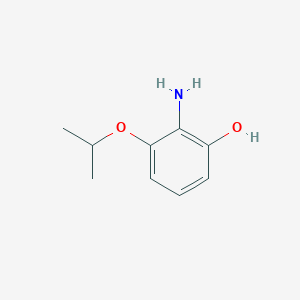
![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
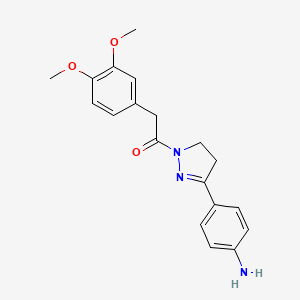
![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
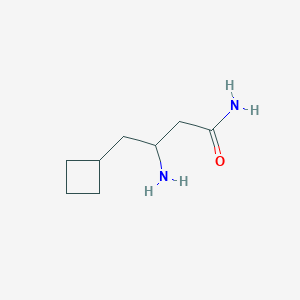
![(6R,7R)-Benzhydryl7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13075331.png)
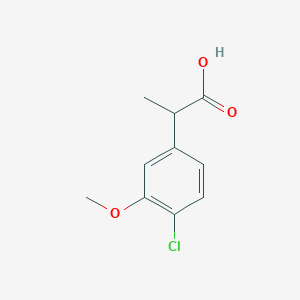

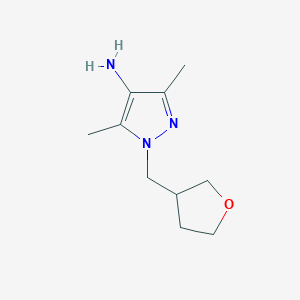
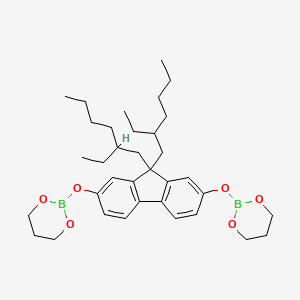

![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

